molecular formula C11H12FNO3 B2614087 Ethyl 2-[(4-fluorobenzoyl)amino]acetate CAS No. 128062-25-9

Ethyl 2-[(4-fluorobenzoyl)amino]acetate

Cat. No.: B2614087
CAS No.: 128062-25-9
M. Wt: 225.219
InChI Key: ORYPVYDXVFBZSQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-fluorobenzoyl)amino]acetate is an organic compound with the molecular formula C11H12FNO3 and a molecular weight of 225.22 g/mol . It is also known by its alternative name, Ethyl N-(4-fluorobenzoyl)glycinate . This compound is characterized by the presence of a fluorobenzoyl group attached to an aminoacetate moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

ethyl 2-[(4-fluorobenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-2-16-10(14)7-13-11(15)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYPVYDXVFBZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(4-fluorobenzoyl)amino]acetate can be synthesized through a condensation reaction between ethyl glycinate and 4-fluorobenzoyl chloride . The reaction typically takes place in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-fluorobenzoyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted derivatives with different functional groups on the benzoyl ring.

    Condensation Reactions: Heterocyclic compounds such as quinoxalines.

    Oxidation and Reduction Reactions: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

Ethyl 2-[(4-fluorobenzoyl)amino]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-fluorobenzoyl)amino]acetate involves its interaction with specific molecular targets. The fluorobenzoyl group can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The aminoacetate moiety can participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules . These interactions can modulate the activity of enzymes or receptors, thereby exerting the compound’s effects.

Comparison with Similar Compounds

Ethyl 2-[(4-fluorobenzoyl)amino]acetate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-[(4-fluorobenzoyl)amino]acetate is an organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structural features, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11H12FNO2C_11H_{12}FNO_2 and a molecular weight of approximately 239.22 g/mol. The compound features an ethyl ester group and a fluorobenzoyl amine moiety, which enhances its chemical reactivity and biological properties. The presence of the fluorine atom is particularly significant as it can influence the compound's pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating various biological pathways. Its unique structural features allow it to interact selectively with certain molecular pathways, making it a candidate for pharmacological applications, particularly in the development of antimicrobial and anti-inflammatory agents.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound has been investigated for its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains.

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory properties of this compound, which may be useful in developing treatments for inflammatory diseases. The mechanism involves the modulation of inflammatory pathways through the inhibition of specific enzymes involved in the inflammatory response.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique features of this compound:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-aminoacetateContains an amino groupSimpler structure without the fluorobenzoyl group
Ethyl (4-fluorobenzoyl)acetateContains a fluorobenzoyl moietyDifferent positioning of functional groups
Ethyl 3-(4-fluorophenyl)-3-oxopropionateContains a fluorophenyl groupEnhanced lipophilicity due to fluorophenyl substitution
Ethyl 2-(benzoylamino)acetateLacks fluorine substitutionBroader applicability without halogen influence

The fluorine substitution in this compound enhances its biological activity compared to similar compounds lacking this feature.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that this compound showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell wall synthesis was noted as a key mechanism.
  • Anti-inflammatory Mechanism : In vitro studies revealed that this compound could reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent. The inhibition of cyclooxygenase (COX) enzymes was identified as a primary action pathway.
  • Pharmacokinetics : Research into the pharmacokinetic properties suggests that this compound has favorable absorption characteristics, making it a viable candidate for further development in therapeutic applications.

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